Benzyl 3-ethylpiperazine-1-carboxylate

Vue d'ensemble

Description

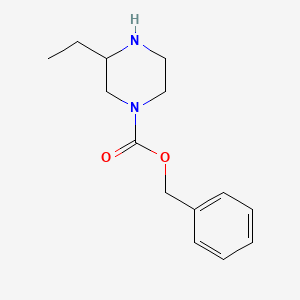

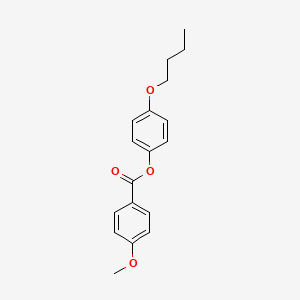

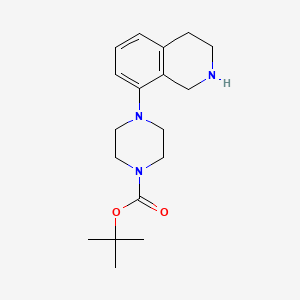

Benzyl 3-ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of Benzyl 3-ethylpiperazine-1-carboxylate consists of a benzyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carboxylate group . The molecular weight of this compound is 248.32 .Physical And Chemical Properties Analysis

The specific physical and chemical properties of Benzyl 3-ethylpiperazine-1-carboxylate, such as its boiling point, melting point, and solubility, are not provided in the search results .Applications De Recherche Scientifique

Medicinal Chemistry: Kinase Inhibitors

Benzyl 3-ethylpiperazine-1-carboxylate: is utilized in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in various cellular processes, and their dysregulation is associated with diseases like cancer. The piperazine ring in this compound acts as a scaffold, positioning pharmacophoric groups for optimal interaction with kinase targets .

Central Nervous System Agents

Due to its structural and conformational characteristics, Benzyl 3-ethylpiperazine-1-carboxylate is often incorporated into drugs targeting the central nervous system (CNS). It can enhance the physicochemical properties of CNS agents, improving their ability to cross the blood-brain barrier .

Pharmacokinetic Modifiers

The compound is also used to optimize the pharmacokinetic properties of drugs. Its basic and hydrophilic nature helps in modifying the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic molecules, thereby enhancing their bioavailability .

Receptor Modulators

Benzyl 3-ethylpiperazine-1-carboxylate: serves as a key intermediate in the development of receptor modulators. These modulators can mimic or block the action of natural ligands, regulating receptor activity in various pathological conditions .

Synthetic Methodology: Buchwald–Hartwig Amination

In synthetic chemistry, this compound is involved in the Buchwald–Hartwig amination process. This reaction forms an aryl-amine bond, which is a common linkage in many pharmaceuticals. The piperazine moiety’s reactivity facilitates its insertion into complex molecules .

Bioactive Molecule Development

Lastly, the compound’s versatility in chemical reactions, such as aromatic nucleophilic substitution and reductive amination, makes it a valuable building block in the design and synthesis of bioactive molecules with potential therapeutic applications .

Propriétés

IUPAC Name |

benzyl 3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRLCDJCCBXKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604182 | |

| Record name | Benzyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031927-01-1 | |

| Record name | Benzyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1628750.png)

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1628766.png)